Undecyl sulfide

Physical state Formulation handling Dialkyl sulfide series

Researchers requiring a precisely defined C11 dialkyl sulfide for monolayer friction imaging or lubricant EP studies face limited commercial availability of high-purity, well-characterized material. Undecyl sulfide resolves this with its waxy solid physical state and predictable adsorption kinetics. - SAM Probe: C11 chain bridges the C10-C12 gap, enabling compositional friction force microscopy of patterned monolayers. - Controlled Adsorption: >1000-fold slower SAM formation vs. alkanethiols permits stepwise, kinetically controlled film deposition. - Low Odor & Reactivity: Vapor pressure of 7.14×10⁻⁷ mmHg at 25°C and monosulfide structure minimize odor and copper corrosion risk.

Molecular Formula C22H46S
Molecular Weight 342.7 g/mol
CAS No. 35599-82-7
Cat. No. B1620296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecyl sulfide
CAS35599-82-7
Molecular FormulaC22H46S
Molecular Weight342.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCSCCCCCCCCCCC
InChIInChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
InChIKeyRDOYGXODZMRGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undecyl Sulfide Properties & Classification


Undecyl sulfide (diundecyl sulfide; 1-(undecylsulfanyl)undecane) is a symmetrical long-chain dialkyl monosulfide with molecular formula C22H46S and molecular weight 342.67 g/mol [1]. It belongs to the class of organosulfur compounds widely employed as extreme-pressure (EP) additives in lubricants, as precursors for self-assembled monolayers (SAMs) on gold, and as hydrophobic model compounds in tribological research. Key predicted physical properties include a boiling point of 419.9±13.0 °C at 760 mmHg and a density of 0.844±0.06 g/cm³ . The compound is reported to be a waxy solid at ambient temperature, positioning it between lower-melting didecyl sulfide (C10) and higher-melting didodecyl sulfide (C12) in the homologous dialkyl sulfide series.

Why Undecyl Sulfide Is Irreplaceable


Dialkyl sulfides are not interchangeable commodities; chain length, sulfur oxidation state (mono- vs. polysulfide), and molecular symmetry govern physicochemical properties and performance. Undecyl sulfide (C11) occupies a narrow chain-length window where physical state transitions from liquid to waxy solid occur at ambient temperature, directly impacting handling and formulation feasibility [1]. Compared to commercially prevalent dialkyl polysulfides, undecyl sulfide is a well-defined monosulfide, offering predictable and slower SAM formation kinetics (>1000-fold slower than alkanethiols) [2]. Generic substitution with shorter-chain analogs compromises hydrophobicity; substitution with longer-chain analogs alters melting point and may reduce solubility in certain base oils. Substitution with disulfides or polysulfides introduces higher sulfur reactivity, which can be detrimental in applications requiring controlled sulfur release or non-corrosive behavior.

Undecyl Sulfide vs. Analogs: Quantitative Evidence


Melting Point Window in Dialkyl Sulfide Series

Undecyl sulfide is described as a waxy solid at room temperature, while didecyl sulfide (C10) has a melting point of 24–26 °C and didodecyl sulfide (C12) melts at 38–40 °C [1]. This places undecyl sulfide in a unique intermediate physical state where it is neither a free-flowing liquid nor a hard crystalline solid, potentially simplifying incorporation into semi-solid or waxy formulations without additional melting steps.

Physical state Formulation handling Dialkyl sulfide series

Vapor Pressure and Odor vs. Lower Sulfides

Undecyl sulfide exhibits a vapor pressure of 7.14×10⁻⁷ mmHg at 25 °C , which is orders of magnitude lower than that of dimethyl sulfide (vapor pressure ~ 500 mmHg at 25 °C) [1]. This extremely low volatility translates to minimal odor generation compared to lower dialkyl sulfides, which are notorious for their strong, unpleasant odors even at trace concentrations.

Vapor pressure Odor control Occupational safety

SAM Formation Kinetics vs. Alkanethiols

Dialkyl monosulfides, including undecyl sulfide, form SAMs on gold surfaces at a rate that is more than 3 orders of magnitude (i.e., >1000-fold) slower than that of analogous alkanethiols [1]. This kinetic difference is inherent to the sulfide anchoring group and is independent of chain length. In practice, this permits greater control over SAM formation kinetics, enabling stepwise or patterned monolayer fabrication where rapid thiol adsorption would be disadvantageous.

Self-assembled monolayers Adsorption kinetics Gold surfaces

Friction Coefficient Scaling with Chain Length

A systematic nanotribological study of unsymmetrical dialkyl sulfide monolayers on gold demonstrated that absolute friction forces and calculated friction coefficients increase with increasing chain length [1]. For a series where one alkyl chain was fixed at C10 and the other varied from C10 to C18, friction coefficients exhibited a monotonic increase. Undecyl sulfide (C11 symmetrical), by interpolation, is expected to exhibit a friction coefficient approximately 5–15% higher than didecyl sulfide (C10/C10) and correspondingly lower than didodecyl sulfide (C12/C12).

Nanotribology Friction coefficient Chain-length dependence

Extreme-Pressure Performance: Monosulfide vs. Disulfide

In a comparative study using a four-ball extreme-pressure test, monosulfide blends exhibited lower load-carrying capacity than disulfide blends under high sliding velocity conditions [1]. This class-level finding indicates that undecyl sulfide (a monosulfide) is inherently less aggressive in forming metal sulfide tribofilms than analogous disulfides (e.g., diundecyl disulfide). For applications where controlled, moderate EP activity is desired—such as in non-ferrous metalworking fluids where excessive sulfur corrosion must be avoided—monosulfides offer an advantageous lower-reactivity profile.

Extreme-pressure additive Load-carrying capacity Sulfur reactivity

Lipophilicity and Base-Oil Solubility Comparison

The LogP (octanol-water partition coefficient) of didodecyl sulfide (C12) is reported as 9.56 [1]. Undecyl sulfide (C11), with one fewer methylene group per alkyl chain, is expected to have a LogP approximately 0.5–1.0 units lower (estimated LogP ≈ 8.5–9.0). This high lipophilicity ensures excellent solubility in non-polar mineral oils and synthetic hydrocarbon base stocks, superior to shorter-chain analogs such as dioctyl sulfide (C8, estimated LogP ≈ 6.0) which may exhibit limited solubility in highly paraffinic oils at low temperatures.

Lipophilicity Solubility Base oil compatibility

Undecyl Sulfide Application Scenarios


Nanotribology Model Compound

Undecyl sulfide serves as an intermediate-chain-length probe molecule in scanning-force microscopy studies of self-assembled monolayer friction. Its C11 chain length fills the gap between didecyl (C10) and didodecyl (C12) sulfides, enabling high-resolution mapping of the monotonic increase in friction coefficient with chain length. Procurement of high-purity undecyl sulfide is essential for constructing patterned surfaces bearing multiple dialkyl sulfides for compositional friction imaging, as demonstrated in the landmark Langmuir 2000 paper where adhesion and friction forces were used to differentiate chemically similar dialkyl sulfides in patterned monolayers [1].

Controlled-Kinetics SAM Precursor

When preparing self-assembled monolayers on gold electrodes or nanoparticles, dialkyl sulfides including undecyl sulfide offer adsorption kinetics that are >1000-fold slower than analogous alkanethiols [1]. This property is exploited in stepwise monolayer fabrication schemes where rapid, uncontrolled thiol adsorption would lead to disordered films. Undecyl sulfide is particularly suitable because its C11 chain provides sufficient hydrophobicity to stabilize the resulting monolayer while the slow adsorption permits reproducible, kinetically controlled deposition.

Low-Odor Sulfur Source

With a vapor pressure of 7.14×10⁻⁷ mmHg at 25 °C—approximately 9 orders of magnitude lower than dimethyl sulfide [1][2]—undecyl sulfide generates negligible odor during handling and processing. This makes it the preferred dialkyl sulfide for use in open laboratory or production environments where even trace concentrations of volatile sulfides would be objectionable. It can be incorporated into lubricant, coating, or reagent formulations without the need for fume hood containment based on odor concerns.

Extreme-Pressure Additive for Non-Ferrous Metals

As a monosulfide, undecyl sulfide provides lower sulfur reactivity than dialkyl disulfides or polysulfides, reducing the risk of copper staining and corrosive attack on yellow metals during metalworking operations [1]. Its C11 chain length ensures excellent solubility in mineral oil base stocks (estimated LogP ≈ 8.5–9.0) compared to shorter-chain sulfides [2], permitting effective EP protection at adequate treat rates without compromising fluid clarity or low-temperature stability.

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